4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

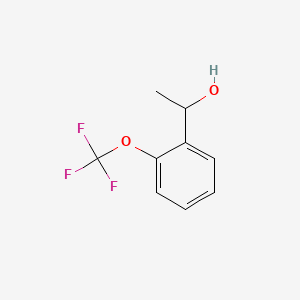

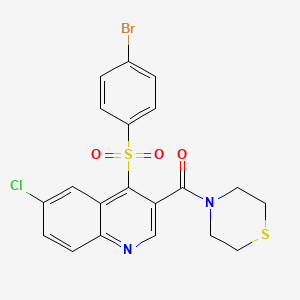

“4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid” can be represented by the SMILES stringCOc1ccc(cc1Cn2cc(C)cn2)C(O)=O . This indicates the presence of a methoxy group (OCH3), a pyrazolyl group (C3N2H3), and a carboxylic acid group (COOH) in the molecule. Physical And Chemical Properties Analysis

“4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid” is a solid substance . Its molecular formula is C13H14N2O3, and it has a molecular weight of 246.26 . The compound’s SMILES string isCOc1ccc(cc1Cn2cc(C)cn2)C(O)=O .

科学的研究の応用

Medicinal Chemistry

The pyrazole moiety, such as in “4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid,” is frequently utilized in medicinal chemistry due to its prominence in bioactive molecules. Pyrazoles are known for their therapeutic potential and have been incorporated into compounds with anti-inflammatory, analgesic, and antipyretic properties . The specific substitution pattern on the pyrazole ring can lead to significant biological activity, making it a valuable scaffold for drug discovery.

Drug Discovery

In drug discovery, the pyrazole ring is often used as a scaffold for the synthesis of compounds with potential pharmacological activities. The presence of the methoxy and benzoic acid groups may enhance the interaction with biological targets, leading to the discovery of new drugs with improved efficacy and safety profiles .

Agrochemistry

Pyrazole derivatives are also applied in agrochemistry, where they serve as the basis for developing novel pesticides and herbicides. The structural diversity of pyrazole allows for the creation of compounds that can interact with specific enzymes or receptors in pests, providing effective crop protection .

Coordination Chemistry

In coordination chemistry, “4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid” can act as a ligand to form complexes with various metals. These complexes can exhibit interesting optical, magnetic, and catalytic properties, which are useful in materials science and catalysis .

Organometallic Chemistry

The pyrazole ring can coordinate with metal centers to form organometallic compounds. These compounds find applications in catalysis, where they can facilitate a range of chemical transformations, including polymerization, hydrogenation, and carbon-carbon bond formation .

Antimicrobial Studies

Pyrazole derivatives have been studied for their antimicrobial properties. For instance, certain pyrazole-based benzoic acid derivatives have shown activity against Staphylococcus aureus and Enterococci, indicating their potential as antibacterial agents .

Green Synthesis

The pyrazole scaffold is amenable to green synthesis approaches, which are environmentally friendly and sustainable. Methods such as microwave-assisted synthesis and water as a solvent are explored to reduce the environmental impact of chemical synthesis .

Synthetic Techniques

Advanced synthetic techniques involving pyrazole derivatives are being developed to improve the efficiency and selectivity of chemical reactions. These techniques include multicomponent reactions and dipolar cycloadditions, which are essential for constructing complex molecules with pyrazole rings .

作用機序

Target of Action

The primary targets of 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid are pathogenic bacteria such as staphylococci and enterococci . These bacteria are responsible for a variety of infections in humans. The compound has shown to be effective at inhibiting and eradicating biofilms of Staphylococcus aureus and Enterococcus faecalis .

Mode of Action

The compound interacts with its bacterial targets by permeabilizing their cell membranes . This disrupts the normal functioning of the bacteria, leading to their death . The compound’s mode of action is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth .

Biochemical Pathways

The disruption of the bacterial cell membrane suggests that the compound interferes with essential processes such as nutrient uptake, waste excretion, and maintenance of internal ph and ion concentrations .

Pharmacokinetics

The compound’s solubility and stability suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the death of pathogenic bacteria, leading to the resolution of bacterial infections . In addition, the compound’s ability to eradicate bacterial biofilms may prevent the recurrence of infections .

Action Environment

The efficacy and stability of 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid can be influenced by various environmental factors. For instance, the presence of other substances in the environment could potentially interfere with the compound’s action . .

特性

IUPAC Name |

4-methoxy-3-pyrazol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-4-3-8(11(14)15)7-9(10)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYGQJONEIPUJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)

![5-bromo-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2919794.png)

![4-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2919795.png)

![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3,4-dimethoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2919801.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2919805.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)quinoline-8-sulfonamide](/img/structure/B2919808.png)